

# Technical Guide: Chondroitin Disaccharide di-0S Sodium Salt ( Di-0S)[1]

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## Compound of Interest

Compound Name:	Chondroitin disaccharide di-0S sodium salt
CAS No.:	136132-69-9
Cat. No.:	B1436228

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## Executive Summary

**Chondroitin disaccharide di-0S sodium salt** (commonly referred to as

Di-0S) is the non-sulfated, unsaturated disaccharide unit liberated from chondroitin sulfate (CS) or hyaluronic acid (HA) chains upon enzymatic digestion with bacterial eliminases (e.g., Chondroitinase ABC).[1][2]

As a primary analytical standard, it is critical for the structural characterization of glycosaminoglycans (GAGs) in drug development, tissue engineering, and metabolic disease research. This guide details its chemical architecture, physicochemical properties, and validated workflows for its quantification via HPLC and LC-MS.

## Chemical Architecture & Molecular Identity[1][4]

### Structural Nomenclature

The term "di-0S" denotes a disaccharide with zero sulfate groups. The prefix "

" (Delta) indicates the presence of a C4-C5 double bond in the uronic acid residue, a specific artifact of the

-elimination mechanism used by bacterial lyases.

- Common Name:

Di-0S (Delta-Di-0S)

- IUPAC Name: Sodium 2-acetamido-2-deoxy-3-O-(4-deoxy-L-threo-hex-4-enopyranosyluronic acid)-D-galactose

- CAS Number: 136132-69-9 (Sodium salt)<sup>[2]</sup><sup>[3]</sup>

- Molecular Formula:

<sup>[1]</sup><sup>[2]</sup><sup>[4]</sup>

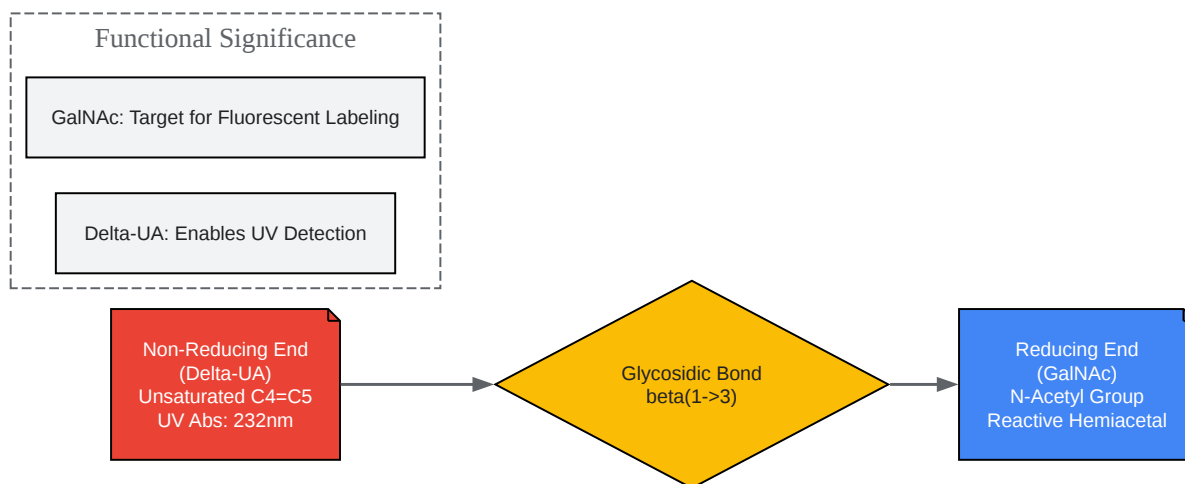
- Molecular Weight: 401.30 Da<sup>[2]</sup><sup>[4]</sup>

## Structural Topology

The molecule consists of an unsaturated uronic acid linked to an N-acetylgalactosamine (GalNAc) residue.<sup>[5]</sup>

Key Structural Features:

- Non-Reducing End: 4-deoxy-L-threo-hex-4-enopyranosyluronic acid (UA). The C4=C5 double bond absorbs UV light at 232 nm, enabling UV detection.
- Linkage:  
(1 $\rightarrow$ 3) glycosidic bond (retained from the polymer).
- Reducing End: N-acetylgalactosamine (GalNAc). This end is hemiacetal and can be fluorescently labeled (e.g., with 2-aminobenzamide) for high-sensitivity detection.



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Figure 1: Structural topology of

Di-OS showing functional moieties for detection.<sup>[1][6][5][7][8]</sup>

## Analytical Profiling & Characterization

### Physicochemical Properties

Property	Specification	Relevance
Appearance	White to off-white powder	Hygroscopic; store desiccated at -20°C.
Solubility	Soluble in water (>10 mg/mL)	Prepare stock in HPLC-grade water; stable for 1 month at -20°C.
UV Max	232 nm	Specific to the 4,5-unsaturation; differentiates from saturated standards.[6]
pKa	~3.0 (Carboxyl)	Ionized (anionic) at physiological and HPLC pH (>4.0).

## Analytical Methods Overview

Researchers typically utilize two primary methods for identifying and quantifying

Di-OS: SAX-HPLC (Strong Anion Exchange) and IP-RP-HPLC (Ion-Pairing Reversed-Phase).

### Method A: SAX-HPLC (UV Detection)

- Principle: Separates disaccharides based on negative charge density.
- Elution Order:  
Di-OS elutes first (lowest charge, -1) followed by monosulfated (Di-6S, Di-4S) and disulfated units.
- Pros: Robust, no derivatization needed.
- Cons: Requires high salt concentration; not MS-compatible.

### Method B: IP-RP-LC-MS (Mass Spectrometry)

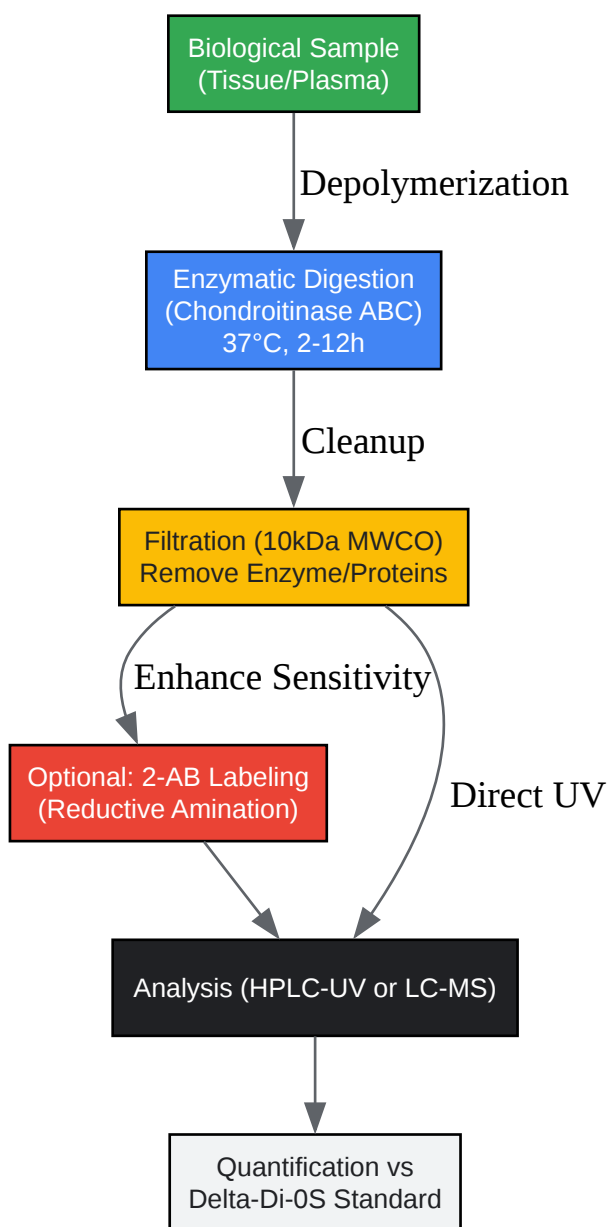
- Principle: Uses volatile ion-pairing agents (e.g., tributylamine) to retain polar disaccharides on C18 columns.
- Detection: Negative Ion Mode ESI ( $m/z$  378.1).
- Pros: High sensitivity, structural confirmation via MS/MS.

## Experimental Protocol: Quantitative Profiling of CS

This protocol describes the "Self-Validating" workflow for quantifying Chondroitin Sulfate content using

Di-OS as an external standard.

### Workflow Diagram



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Figure 2: Analytical workflow for Chondroitin Sulfate profiling.

## Step-by-Step Methodology

### Phase 1: Enzymatic Digestion (Depolymerization)

Objective: Convert polymeric CS into constitutive disaccharides.

- Buffer Prep: Prepare 50 mM Tris-HCl, 60 mM Sodium Acetate, pH 8.0.

- Reaction: Mix 100

L sample (1 mg/mL GAG) with 10 mU Chondroitinase ABC (EC 4.2.2.4).

- Incubation: Incubate at 37°C for 3 hours.
  - Self-Validation Check: Include a positive control (Commercial CS-A) to verify enzyme activity.
- Termination: Boil for 1 min or filter through a 10 kDa MWCO spin column to remove the enzyme.

## Phase 2: HPLC-UV Analysis (Standard Protocol)

Objective: Separate and quantify

Di-OS.

- Column: Strong Anion Exchange (e.g., Spherisorb SAX), 5 m, 4.6 x 250 mm.
- Mobile Phase:
  - A: Water (pH adjusted to 3.5 with HCl).
  - B: 2.0 M NaCl (pH 3.5).
- Gradient: Linear gradient 0% B to 100% B over 30 mins.
- Detection: UV at 232 nm.
- Standard Curve: Inject

Di-OS sodium salt (Sigma/Merck) at concentrations: 1, 5, 10, 25, 50 g/mL.

- Self-Validation Check: The

Di-0S peak must be a single, sharp peak eluting before sulfated standards.

of calibration curve must be >0.99.

## Biological Context & Applications[1][3][6][8][9][10]

### Biomarker Utility

The ratio of

Di-0S to sulfated disaccharides (

Di-4S,

Di-6S) is a "fingerprint" for tissue type and pathology.

- Cartilage: High 4S/6S ratio; low 0S.
- Stem Cells: Often exhibit distinct sulfation patterns (e.g., higher 0S in certain differentiation stages).
- Cancer: Altered CS sulfation ("CS Code") modulates growth factor binding.

## Quality Control in Drug Development

For chondroitin sulfate supplements (osteoarthritis treatment),

Di-0S quantification is required to prove the source material's identity (e.g., bovine vs. shark cartilage) and purity.

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## Sources

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